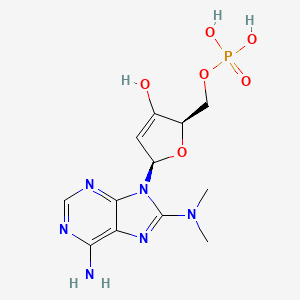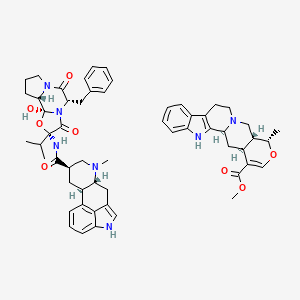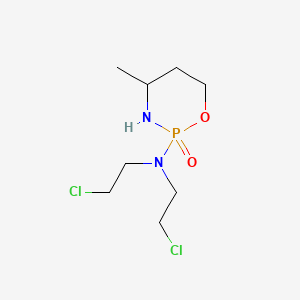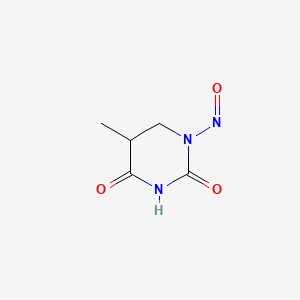
4,5-Dimethyl-2-pentadecyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethyl-2-pentadecyl-1,3-dioxolane is a dioxolane that is 1,3-dioxolane substituted by methyl groups at positions 4 and 5 and a pentadecyl group at position 2 respectively. It has a role as a metabolite.
Applications De Recherche Scientifique
Pyrolysis in Bio-derived Fuels Kwon and Xuan (2021) investigated alkyl-substituted 1,3-dioxolanes, including variants of 4,5-Dimethyl-2-pentadecyl-1,3-dioxolane, as potential biodiesels. They used ReaxFF molecular dynamics simulations to study the pyrolysis of these compounds at high temperatures, analyzing decomposition rates, reaction mechanisms, and product distribution. Their findings suggest that the molecular structure of the alkyl side-chain significantly affects the sooting tendency of these fuels, offering insights into the design of new fuel molecules with reduced soot production (Kwon & Xuan, 2021).
Polymerization Potential The polymerization of methyl-substituted 1,3-dioxolanes, including 4,5-Dimethyl variants, was studied by Okada, Mita, and Sumitomo (1975). They explored the polymerization process with different initiators, revealing how methyl substituents impact the cationic polymerizability of 1,3-dioxolanes from a thermodynamic perspective. This research provides foundational knowledge for understanding and manipulating the polymerization behavior of these compounds (Okada, Mita, & Sumitomo, 1975).
Synthesis and Structural Studies The synthesis and structural characteristics of derivatives of 1,3-dioxolane, such as (4R,5R)-α,α,α′,α′-2,2-hexaphenyl-4,5-dimethanol-1,3-dioxolane, have been a focus in studies by Irurre et al. (1992) and (2010). They reported on the synthesis methods and the unique conformations of these compounds, contributing to the broader understanding of the structural properties of 1,3-dioxolane derivatives (Irurre et al., 1992) (Irurre et al., 2010).
Propriétés
Formule moléculaire |
C20H40O2 |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
4,5-dimethyl-2-pentadecyl-1,3-dioxolane |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18(2)19(3)22-20/h18-20H,4-17H2,1-3H3 |
Clé InChI |
HVZOKBODEROMSL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC1OC(C(O1)C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC1OC(C(O1)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



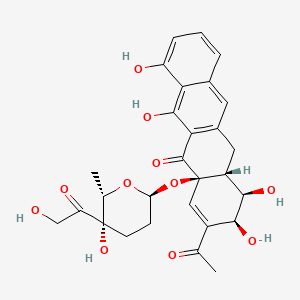
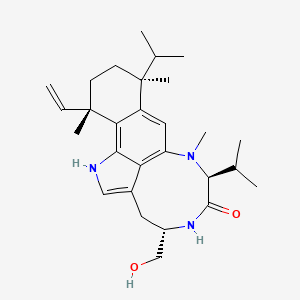
![(2S)-N-[5-[3-[4-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1200592.png)
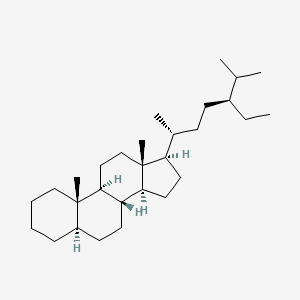

![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
